

Preclinical Profile and Characterization of MAK683: An EED-Targeted Allosteric PRC2 Inhibitor

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This technical guide provides an in-depth overview of the preclinical data for MAK683, a clinical-stage, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). MAK683 targets the Embryonic Ectoderm Development (EED) subunit, offering a distinct mechanism for modulating the epigenetic landscape in various malignancies. This document is intended for researchers, scientists, and professionals in drug development, summarizing key findings from in vitro and in vivo studies, and detailing the experimental protocols used for its characterization.

Mechanism of Action

Polycomb Repressive Complex 2 (PRC2) is a multi-protein histone methyltransferase complex essential for regulating gene expression, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] The core components of PRC2 are the catalytic subunit EZH2, the regulatory subunit EED, and SUZ12. [1]

The activity of PRC2 is allosterically stimulated in a positive feedback loop where the EED subunit binds to the H3K27me3 mark, which in turn enhances the catalytic activity of EZH2 on adjacent nucleosomes.[4] Dysregulation of PRC2 activity is implicated in the pathogenesis of numerous cancers.[1][3]

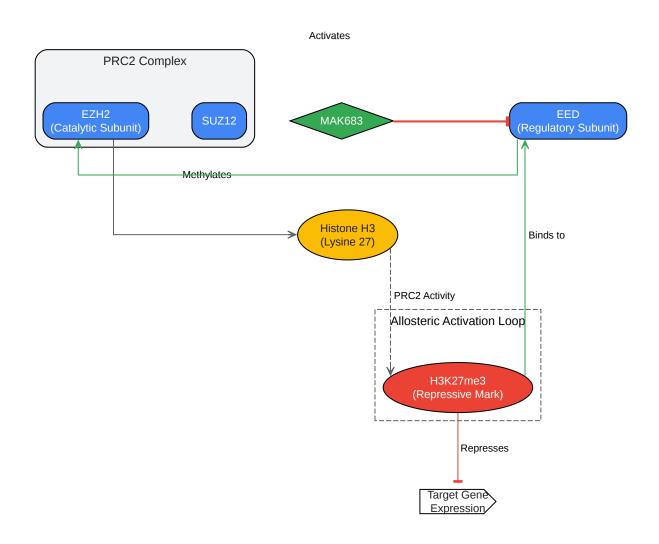


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MAK683 is an allosteric inhibitor that was developed by Novartis through the optimization of the tool compound EED226.[2][3] It acts by selectively binding to the aromatic cage of the EED subunit that recognizes H3K27me3.[1] This binding induces a conformational change in EED, preventing its interaction with EZH2.[1][5] The disruption of this critical protein-protein interaction abrogates the H3K27me3-stimulated activity of the PRC2 complex, leading to a global reduction in H3K27 trimethylation, altered gene expression, and subsequent inhibition of tumor cell proliferation in PRC2-dependent cancers.[1][4]





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Caption: Mechanism of action of MAK683 on the PRC2 signaling pathway.

In Vitro Characterization



MAK683 demonstrates potent and selective inhibition of PRC2 activity in both biochemical and cellular assays.

Biochemical and Cellular Potency

The inhibitory activity of **MAK683** was quantified across various assays, showing nanomolar potency. It effectively reduces cellular H3K27me3 levels at concentrations significantly lower than its predecessor, EED226, and the EZH2-specific inhibitor, EPZ6438.[6]

| Parameter | Assay System | Value | Reference |
|-------------------|-------------------------------|----------|-----------|
| Biochemical IC50 | PRC2 Inhibition Assay | 9 nM | [5] |
| Cellular H3K27me3 | HeLa Cells (72h treatment) | 1.014 nM | [6] |
| Cellular GI50 | Karpas-422 Lymphoma Cells | 3 - 9 nM | [7] |

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of **MAK683** was evaluated in multiple preclinical species, demonstrating properties suitable for oral administration.

Pharmacokinetic Profile

MAK683 is characterized by low to moderate plasma clearance and moderate to high oral bioavailability.[8][9][10] It is moderately bound to plasma proteins across species.[9] Data from the first-in-human study confirmed its rapid absorption and a half-life supportive of once or twice-daily dosing.[11][12]

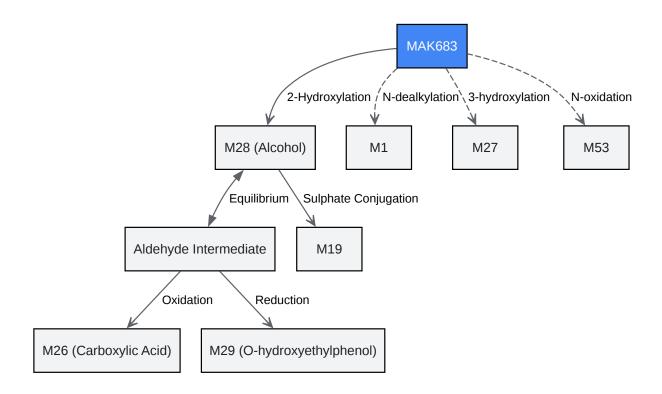


| Parameter | Mouse | Rat | Dog | Human | Reference |
|----------------------------|---------------------|---------------------|---------------------|-----------|-----------|
| Oral Bioavailability | Moderate to High | Moderate to High | Moderate to High | - | [8][9] |
| Plasma Clearance | Low to Moderate | Low to Moderate | Low to Moderate | - | [8][9] |
| Fraction Unbound (fu) | 0.15 | 0.09 | 0.24 | 0.13 | [9] |
| Tmax (h) | - | - | - | ~1 - 4 | [11][12] |
| Terminal Half- life (h) | - | - | - | 2.5 - 6.6 | [11][12] |

Metabolism

In vitro metabolism studies using liver microsomes and hepatocytes from mice, rats, dogs, monkeys, and humans revealed a complex but comparable metabolic profile across species, with no human-specific metabolites identified.[8][9] The primary metabolic pathways involve oxidation of the dihydrofuran ring.[8][10]





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Caption: Primary metabolic pathways of MAK683 identified in vitro.

In Vivo Efficacy

MAK683 has demonstrated significant single-agent anti-tumor activity in multiple PRC2-dependent mouse xenograft models.



| Tumor Model | Cancer Type | Dosing Regimen | Key Outcome | Reference |
|-------------|-----------------------------------|---------------------------|--|-----------|
| Karpas-422 | Diffuse Large B- Cell Lymphoma | Oral, twice daily | Complete tumor remission; animals considered "cured" | [7][13] |
| G401 | Malignant Rhabdoid Tumor | 100 mg/kg, oral, daily | 67.2% Tumor Growth Inhibition (TGI) after 25 days | [6] |

Treatment with **MAK683** in these models was well-tolerated, with no significant impact on animal body weight.[6][7] Efficacy was correlated with strong pharmacodynamic (PD) activity, confirmed by a significant reduction of global H3K27me3 levels in tumor tissues.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used in the characterization of **MAK683**.

PRC2 Biochemical Inhibition Assay

This protocol describes a generalized biochemical assay to determine the IC₅₀ of **MAK683** against the PRC2 complex.

- Reagents: Recombinant human PRC2 complex, biotinylated H3K27-unmodified peptide substrate, S-adenosyl-L-methionine (SAM), and an antibody specific for H3K27me3.
- Procedure:
 - 1. A dilution series of **MAK683** is prepared in assay buffer.
 - The PRC2 enzyme is pre-incubated with MAK683 or vehicle (DMSO) for 30 minutes at room temperature.



- 3. The enzymatic reaction is initiated by adding the peptide substrate and SAM.
- 4. The reaction is allowed to proceed for 60 minutes at 30°C and is then stopped.
- 5. The level of H3K27me3 is quantified using a suitable detection method, such as AlphaLISA or TR-FRET, by adding detection reagents (e.g., streptavidin-coated donor beads and antibody-conjugated acceptor beads).
- 6. The signal is read on a plate reader, and data are normalized to controls to calculate percent inhibition.
- 7. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K27me3 Inhibition Assay (Western Blot)

This protocol details the measurement of H3K27me3 levels in cells following **MAK683** treatment.

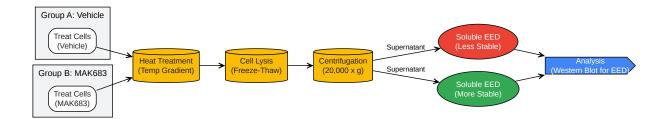
- Cell Culture and Treatment:
 - 1. HeLa or other relevant cells are seeded in 6-well plates and allowed to adhere overnight.
 - 2. Cells are treated with a serial dilution of MAK683 or vehicle (DMSO) for 72 hours.
- Protein Extraction:
 - Cells are washed with cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - 2. Histones are extracted using an acid extraction protocol.
 - 3. Protein concentration is determined using a BCA assay.
- Western Blotting:
 - 1. Equal amounts of protein (10-20 μ g) are separated by SDS-PAGE on a 15% polyacrylamide gel and transferred to a PVDF membrane.



- 2. The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
- 3. The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
- 4. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- 6. Band intensities are quantified, and the H3K27me3 signal is normalized to the total H3 signal. IC₅₀ values are calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA) for EED Target Engagement

CETSA is a biophysical method to verify direct binding of a compound to its target protein in a cellular environment, based on the principle of ligand-induced thermal stabilization.[14]



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).



- Cell Treatment: Two populations of intact cells are incubated for 1-2 hours, one with vehicle (DMSO) and the other with a saturating concentration of **MAK683**.
- Heating: Aliquots from each group are transferred to PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.
 [14]
- Lysis: Cells are lysed by three cycles of rapid freezing in liquid nitrogen and thawing.[14]
- Separation: The lysates are centrifuged at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).[14]
- Analysis: The amount of soluble EED remaining in the supernatant at each temperature is determined by Western blot.
- Outcome: In the MAK683-treated group, the EED protein will be stabilized against thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated group. This shift in the melting curve confirms direct target engagement.[14]

Murine Xenograft Efficacy Study

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of MAK683.

- Cell Implantation: Female athymic nude mice are subcutaneously inoculated with a suspension of cancer cells (e.g., 5-10 million Karpas-422 cells) in Matrigel.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.
- Treatment Administration: **MAK683** is formulated in a suitable vehicle and administered orally (p.o.) once or twice daily at specified dose levels (e.g., 100 mg/kg). The control group receives the vehicle only.
- Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.



- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and assessment of tolerability (body weight changes, clinical signs).
- Pharmacodynamic Analysis: At the end of the study, tumors may be collected for analysis of H3K27me3 levels by immunohistochemistry or Western blot to confirm target modulation in vivo.

Conclusion

The preclinical data for **MAK683** characterize it as a potent, selective, and orally bioavailable allosteric inhibitor of the PRC2 complex via a distinct mechanism of targeting EED. It demonstrates robust in vitro and in vivo activity against PRC2-dependent cancer models. Its well-balanced pharmacokinetic and pharmacodynamic profile, combined with significant antitumor efficacy and tolerability in preclinical models, provided a strong rationale for its advancement into clinical trials for patients with advanced malignancies.[2][3][7]

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